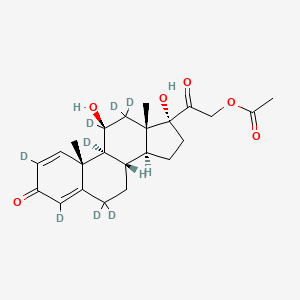
Solifenacin-d7 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Solifenacin-d7 (hydrochloride) is a deuterated form of solifenacin, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The deuterium labeling in solifenacin-d7 is used for pharmacokinetic studies, allowing researchers to track the compound more effectively in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of solifenacin-d7 (hydrochloride) involves the incorporation of deuterium atoms into the solifenacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of solifenacin-d7 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic labeling.
化学反応の分析
Types of Reactions
Solifenacin-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of solifenacin-d7 may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups.
科学的研究の応用
Solifenacin-d7 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of solifenacin in various conditions.
Biology: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of solifenacin.
Medicine: Used in clinical research to evaluate the efficacy and safety of solifenacin in treating overactive bladder.
Industry: Applied in the development of new formulations and drug delivery systems for solifenacin.
作用機序
Solifenacin-d7 (hydrochloride) exerts its effects by antagonizing muscarinic receptors, specifically the M3 receptors in the bladder. This prevents the contraction of the detrusor muscle, thereby reducing urinary urgency, frequency, and incontinence. The molecular targets include the muscarinic receptors, and the pathways involved are related to the cholinergic signaling system.
類似化合物との比較
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.
Oxybutynin: A muscarinic antagonist with similar applications but different pharmacokinetic properties.
Darifenacin: Selectively targets M3 receptors, similar to solifenacin.
Uniqueness
Solifenacin-d7 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies. Compared to other similar compounds, solifenacin-d7 offers advantages in terms of tracking and studying the drug’s behavior in biological systems.
特性
分子式 |
C23H27ClN2O2 |
|---|---|
分子量 |
406.0 g/mol |
IUPAC名 |
[(3S)-2,2,3,6,6,7,7-heptadeuterio-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22+;/m1./s1/i13D2,14D2,16D2,21D; |
InChIキー |
YAUBKMSXTZQZEB-LBRLWMCJSA-N |
異性体SMILES |
[2H][C@@]1(C2CC(N(C1([2H])[2H])C(C2)([2H])[2H])([2H])[2H])OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl |
正規SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


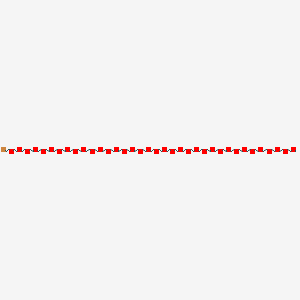
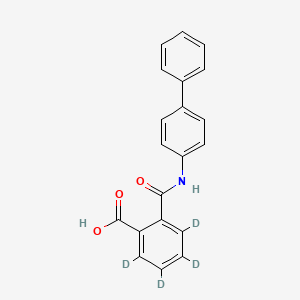

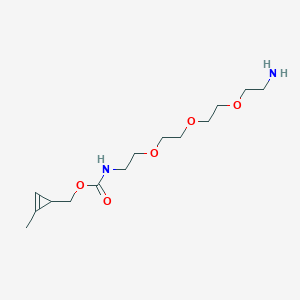
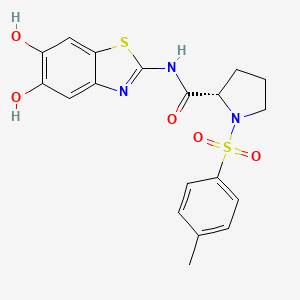
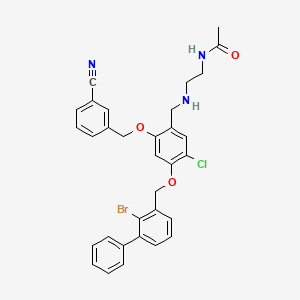
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)
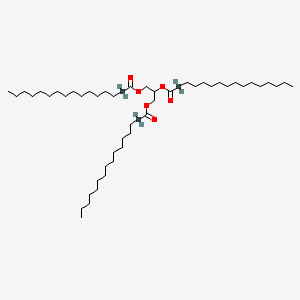
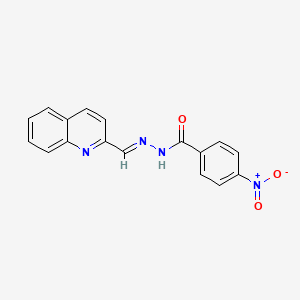
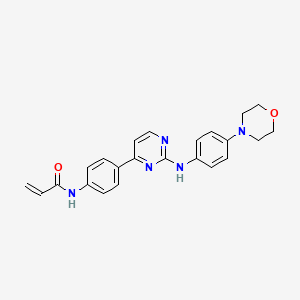
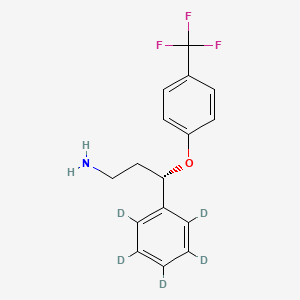
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)

